1-(3-Fluorophenyl)ethan-1-amine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(3-fluorophenyl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FN.ClH/c1-6(10)7-3-2-4-8(9)5-7;/h2-6H,10H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKALWMOKWLLQMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-(3-Fluorophenyl)ethan-1-amine Hydrochloride

Introduction

1-(3-Fluorophenyl)ethan-1-amine hydrochloride is a chiral primary amine salt that serves as a critical building block in modern medicinal chemistry. Its structure, featuring a fluorine-substituted phenyl ring and a chiral center, makes it a valuable intermediate in the synthesis of complex pharmaceutical agents, particularly those targeting the central nervous system. The presence of the fluorine atom can significantly influence the molecule's metabolic stability, lipophilicity, and binding interactions with biological targets, making this compound a subject of considerable interest for drug development professionals.[1] The hydrochloride salt form is often preferred during drug development and manufacturing due to its improved stability, crystallinity, and aqueous solubility compared to the free base.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just data, but also the scientific rationale behind the analytical methodologies used for its characterization.

Core Physicochemical Properties

The fundamental physicochemical properties of a compound are the bedrock upon which its suitability as a drug candidate or intermediate is evaluated. These parameters influence everything from reaction kinetics and purification strategies to formulation development and bioavailability.

Data Summary

The known physicochemical data for this compound and its corresponding free base are summarized below. It is critical to note the scarcity of publicly available experimental data for the hydrochloride salt; therefore, some values are based on the free amine or are computationally predicted.

| Property | Value | Data Type / Source |

| Chemical Name | This compound | Systematic Name |

| Synonyms | 1-(3-FLUOROPHENYL)ETHANAMINE HCl | Common Synonym[2] |

| CAS Number | 276875-50-4 (Racemate)[2] | Experimental |

| 321429-49-6 ((R)-enantiomer)[3] | Experimental | |

| 321429-48-5 ((S)-enantiomer)[] | Experimental | |

| Molecular Formula | C₈H₁₁ClFN | Derived[3] |

| Molecular Weight | 175.63 g/mol | Calculated[3] |

| Appearance | White to off-white solid | Experimental[2] |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| pKa | Data not available | - |

| Solubility | Data not available | - |

| XLogP3 (Free Base) | 1.6 | Computed[5][6] |

Structural Elucidation & Spectroscopic Profile

Confirming the identity and purity of this compound requires a suite of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

-

¹H NMR (Proton NMR): The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For the free amine, (S)-1-(3-fluorophenyl)ethanamine, the expected chemical shifts are approximately ~7.3-6.9 ppm (multiplet, 4H, aromatic protons), ~4.1 ppm (quartet, 1H, methine proton), ~2.0 ppm (broad singlet, 2H, amine protons), and ~1.4 ppm (doublet, 3H, methyl protons).[7] For the hydrochloride salt, the protonated amine (-NH₃⁺) protons would appear as a broad signal, and shifts of adjacent protons (methine and methyl) would be expected to move slightly downfield compared to the free base due to the electron-withdrawing effect of the ammonium group.

-

¹³C NMR (Carbon NMR): This technique provides information about the carbon skeleton. The spectrum will show distinct signals for the methyl carbon, the methine carbon, and the aromatic carbons. The carbons attached to the electronegative fluorine and nitrogen atoms will have characteristic chemical shifts. The C-F coupling will result in splitting of the carbon signals for the fluorinated ring.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the key diagnostic peaks would be:

-

N-H Stretch: As a primary amine salt (-NH₃⁺), a very broad and strong absorption is expected in the 3200-2800 cm⁻¹ region, characteristic of the ammonium salt N-H stretching vibrations.

-

Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹.

-

N-H Bend: An absorption band around 1600-1500 cm⁻¹ is characteristic of the ammonium N-H bending vibration.

-

C-N Stretch: A medium to weak band in the 1250–1020 cm⁻¹ region for the aliphatic C-N bond.[8]

-

C-F Stretch: A strong band in the 1250-1000 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and elemental composition. For 1-(3-Fluorophenyl)ethan-1-amine, the molecular ion peak [M]+ corresponding to the free base (C₈H₁₀FN) would be observed at m/z 139.0797.[5][6] In the mass spectrum of the hydrochloride salt, this peak corresponding to the free amine is typically what is observed after the loss of HCl.

Analytical Methodologies

Robust analytical methods are essential for determining the purity, and in this case, the enantiomeric excess of this chiral compound. High-Performance Liquid Chromatography (HPLC) is the cornerstone of this analysis.

Workflow for Analytical Characterization

The logical flow for comprehensively analyzing a new batch of this compound is depicted below. This ensures identity, strength, and purity are confirmed before its use in further research or development.

Caption: Workflow for analytical characterization.

Protocol: Chiral Purity by HPLC

The separation of enantiomers is critical as they often exhibit different pharmacological activities. A chiral HPLC method is required to determine the enantiomeric excess (e.e.).

Rationale: This method relies on a Chiral Stationary Phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs are often effective for separating chiral amines.[9] The mobile phase composition is optimized to achieve baseline separation.

Step-by-Step Protocol:

-

Column: Chiral stationary phase column (e.g., polysaccharide-based like Chiralcel OD-H or Chiralpak AD-H).

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). A common starting point is 90:10 hexane:isopropanol.

-

Additive: A small amount of an amine additive (e.g., 0.1% diethylamine or triethylamine) is often added to the mobile phase to improve peak shape by minimizing tailing caused by the interaction of the basic amine with the silica support.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength where the phenyl ring absorbs (e.g., 254 nm).

-

Sample Preparation: Dissolve an accurately weighed amount of this compound in the mobile phase to a known concentration (e.g., 1 mg/mL).

-

Injection: Inject a small volume (e.g., 10 µL) onto the column.

-

Analysis: Calculate the enantiomeric excess using the peak areas of the two enantiomers: e.e. (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] * 100.

Stability Profile

Understanding the chemical stability of an active pharmaceutical ingredient (API) or intermediate is a regulatory requirement and is fundamental to ensuring its quality, safety, and efficacy over time.[9] Forced degradation (stress testing) studies are performed to identify potential degradation products and establish the stability-indicating nature of the analytical methods.[10][11]

Due to the limited availability of direct stability data for this compound, a comparative approach using data from other chiral amines is often employed as a starting point.[1] The inclusion of a fluorine atom on the phenyl ring is generally associated with increased metabolic stability.[1]

Forced Degradation Workflow

A typical forced degradation study exposes the compound to stress conditions more severe than those it would encounter during storage or shipping.

Caption: General workflow for a forced degradation study.

Protocol: Forced Degradation Study

Objective: To identify the degradation pathways and validate the specificity of the HPLC purity method. The goal is to achieve 5-20% degradation of the active substance.

Methodology:

-

Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at 60°C. Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours), neutralize, and analyze by HPLC.[9][11]

-

Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat at 60°C. Withdraw and analyze samples as in the acid hydrolysis protocol.[9][11]

-

Oxidative Degradation: Dissolve the compound in a solution of 3% H₂O₂ and keep at room temperature. Protect from light. Analyze at various time points. Amines are known to be susceptible to oxidation, potentially forming N-oxides.[9]

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) in an oven. Dissolve and analyze samples at various time points.

-

Photostability: Expose a solution of the compound and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). Analyze the samples and compare against a dark control.

Self-Validation: In each stressed sample, the analytical method must be able to separate the main peak of 1-(3-Fluorophenyl)ethan-1-amine from any degradation products that are formed. A photodiode array (PDA) detector is used to assess peak purity, ensuring that the parent peak is spectrally pure and not co-eluting with any degradants.

Conclusion

This compound is a key chiral intermediate whose thorough physicochemical characterization is paramount for its successful application in pharmaceutical development. This guide has outlined its known properties, presented a framework for its analytical characterization, and detailed the necessary protocols for assessing its stability. While there are gaps in the publicly available experimental data for the hydrochloride salt, the methodologies and workflows described herein provide a robust and scientifically sound approach for researchers to generate this critical information, ensuring the quality and consistency of this important building block.

References

-

The Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Retrieved from [Link]

-

PubChem. (n.d.). 1-(3-Fluorophenyl)ethanamine. Retrieved from [Link]

-

PubChem. (n.d.). (S)-1-(3-Fluorophenyl)ethylamine hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). (R)-1-(3-fluorophenyl)ethanamine. Retrieved from [Link]

-

PubChem. (n.d.). 1-(3-Fluorophenyl)ethanamine. Retrieved from [Link]

-

ResearchGate. (2015). Stability indicating HPLC method development - a review. Retrieved from [Link]

-

CRO SPLENDID LAB. (n.d.). (R)-1-(3-Fluorophenyl)ethylamine Hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-1-(3-fluorophenyl)ethan-1-one hydrochloride. Retrieved from [Link]

-

IJPPS. (2014). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]

-

National Center for Biotechnology Information. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

-

RJPT. (2019). Stability Indicating Forced Degradation Studies. Retrieved from [Link]

-

analyzetest.com. (2021). Different type of amines in FT-IR spectroscopy. Retrieved from [Link]

-

Quest Journals. (2023). Development of Validated Stability-Indicating Assay Methods- Critical Review. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 1-(3'-Fluorophenyl)ethylamine hydrochloride | 276875-50-4 [amp.chemicalbook.com]

- 3. (R)-1-(3-Fluorophenyl)ethylamine hydrochloride | 321429-49-6 [chemicalbook.com]

- 5. (1S)-1-(3-Fluorophenyl)ethylamine | C8H10FN | CID 7127576 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (R)-1-(3-fluorophenyl)ethanamine | C8H10FN | CID 7016260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. analyzetest.com [analyzetest.com]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2-Amino-1-(3-fluorophenyl)ethan-1-one hydrochloride | C8H9ClFNO | CID 13290665 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. rjptonline.org [rjptonline.org]

A Technical Guide to the Spectroscopic Characterization of 1-(3-Fluorophenyl)ethan-1-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

1-(3-Fluorophenyl)ethan-1-amine hydrochloride is a chiral primary amine salt that serves as a crucial building block in medicinal chemistry and drug development. Its structure, featuring a fluorinated phenyl ring and a chiral center, makes it a valuable synthon for creating complex molecular architectures with specific pharmacological activities. The fluorine substitution can enhance metabolic stability and binding affinity, properties highly sought after in modern drug discovery.

This technical guide provides a comprehensive overview of the spectroscopic characterization of this compound. As a Senior Application Scientist, the aim is not merely to present data but to offer a deeper understanding of the principles behind the data acquisition and interpretation. This guide is structured to provide not only the spectral data itself but also the underlying scientific reasoning for the experimental choices, ensuring a robust and validated approach to the characterization of this and similar molecules.

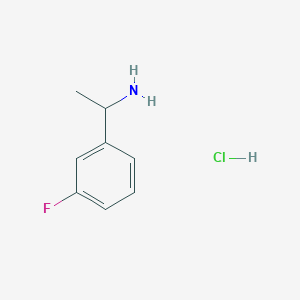

Molecular Structure and Key Features

A thorough spectroscopic analysis begins with a clear understanding of the molecule's structure.

Diagram 1: Molecular Structure of this compound

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its constitution.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) to a final volume of 0.6-0.7 mL in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred as it solubilizes the salt and allows for the observation of the amine protons.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

-

Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-240 ppm.

-

Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin) by applying Fourier transformation, phase correction, and baseline correction.

¹H NMR Spectral Data (Predicted)

The proton NMR spectrum will exhibit characteristic signals for the aromatic, methine, and methyl protons. The presence of the ammonium group (NH₃⁺) will result in a broad signal, and its coupling to the adjacent methine proton may or may not be resolved depending on the solvent and temperature.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Aromatic (Ar-H) | 7.20 - 7.60 | Multiplet (m) | - | 4H |

| Methine (CH) | ~4.50 | Quartet (q) | ~7.0 | 1H |

| Methyl (CH₃) | ~1.60 | Doublet (d) | ~7.0 | 3H |

| Ammonium (NH₃⁺) | 8.50 - 9.50 | Broad singlet (br s) | - | 3H |

Expert Interpretation:

-

The aromatic protons appear as a complex multiplet due to the meta-fluoro substitution, which introduces both proton-proton and proton-fluorine couplings.

-

The methine proton (adjacent to the nitrogen) is deshielded by the electron-withdrawing ammonium group and appears as a quartet due to coupling with the three methyl protons.

-

The methyl protons appear as a doublet, coupled to the single methine proton.

-

The ammonium protons are significantly deshielded and often appear as a broad signal due to quadrupolar relaxation and exchange with trace water in the solvent.

¹³C NMR Spectral Data (Predicted)

The carbon NMR spectrum provides information on the carbon framework of the molecule. The fluorine atom will induce characteristic C-F couplings.

| Carbon Assignment | Predicted Chemical Shift (ppm) | Expected C-F Coupling (J, Hz) |

| C-F (ipso) | ~162 | Large ¹JCF (~245 Hz) |

| Aromatic CH | 110 - 135 | ²JCF, ³JCF, ⁴JCF (variable) |

| Aromatic C (ipso to ethylamine) | ~140 | Smaller JCF |

| Methine (CH) | ~50 | - |

| Methyl (CH₃) | ~20 | - |

Expert Interpretation:

-

The carbon directly attached to the fluorine atom will exhibit a large one-bond coupling constant (¹JCF), which is a definitive indicator of the C-F bond.

-

The other aromatic carbons will show smaller, through-bond couplings to the fluorine atom, aiding in their assignment.

-

The aliphatic carbons (methine and methyl) will appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the IR spectrum will be dominated by absorptions from the ammonium group, the aromatic ring, and the C-F bond.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The software automatically performs a background subtraction to yield the final absorbance or transmittance spectrum.

Key IR Absorption Bands (Typical)

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3200 - 2800 | N-H stretch (ammonium salt) | Strong, Broad |

| ~3050 | Aromatic C-H stretch | Medium |

| ~2950 | Aliphatic C-H stretch | Medium |

| 1620 - 1580 | Aromatic C=C stretch | Medium-Strong |

| 1600 - 1500 | N-H bend (asymmetric & symmetric) | Medium |

| 1250 - 1100 | C-N stretch | Medium |

| 1150 - 1000 | C-F stretch | Strong |

Expert Interpretation:

-

The most prominent feature in the IR spectrum of an amine hydrochloride is the broad and strong absorption in the 3200-2800 cm⁻¹ region, corresponding to the N-H stretching vibrations of the NH₃⁺ group.[1][2][3] This broadness is a result of strong hydrogen bonding in the solid state.

-

The aromatic C=C stretching bands appear in their characteristic region.

-

The N-H bending vibrations provide further evidence for the ammonium salt.

-

A strong absorption band for the C-F stretch is expected, confirming the presence of the fluorine substituent.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure.

Experimental Protocol: MS Data Acquisition

-

Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC). For a hydrochloride salt, LC-MS with electrospray ionization (ESI) is the most suitable technique.

-

Ionization: Use a soft ionization technique like ESI to generate the protonated molecular ion [M+H]⁺ of the free amine.

-

Mass Analysis: Analyze the ions using a mass analyzer such as a quadrupole, time-of-flight (TOF), or Orbitrap.

-

Data Acquisition: Acquire a full scan mass spectrum to determine the molecular weight. If further structural information is needed, perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).

Expected Mass Spectrum Data (ESI-MS)

-

Molecular Ion: In positive ion mode ESI-MS, the spectrum will show a prominent peak corresponding to the protonated free amine, [C₈H₁₀FN + H]⁺, at m/z 140.09.[4]

-

Isotope Pattern: The isotopic pattern of this ion will be consistent with the elemental composition C₈H₁₁FN⁺.

Fragmentation Pathway

Tandem MS (MS/MS) of the parent ion at m/z 140.09 would likely involve the loss of ammonia or the cleavage of the benzylic C-C bond.

Diagram 2: Predicted ESI-MS Fragmentation of 1-(3-Fluorophenyl)ethanamine

Caption: Predicted fragmentation pathway in ESI-MS/MS.

Conclusion

The comprehensive spectroscopic characterization using NMR, IR, and MS provides a self-validating system for the structural elucidation and purity assessment of this compound. Each technique offers complementary information that, when combined, confirms the molecular structure with a high degree of confidence. The methodologies and expected data presented in this guide serve as a robust framework for researchers in the pharmaceutical and chemical sciences, ensuring the quality and integrity of this important synthetic building block.

References

-

Heacock, R. A., & Marion, L. (1956). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Journal of Chemistry, 34(12), 1782-1795. Available at: [Link]

-

Cabana, A., & Sandorfy, C. (1962). HYDROGEN BONDING IN THE AMINE HYDROHALIDES: II. THE INFRARED SPECTRUM FROM 4000 TO 2200 CM−1. Canadian Journal of Chemistry, 40(4), 622-634. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2782362, 1-(3-Fluorophenyl)ethanamine. Retrieved January 3, 2026 from [Link].

-

Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Available at: [Link]

-

PubChem. (R)-1-(3-fluorophenyl)ethanamine. Retrieved January 3, 2026 from [Link]

Sources

Navigating Chiral Scaffolds: A Technical Guide to 1-(3-Fluorophenyl)ethan-1-amine Hydrochloride

Introduction: The Strategic Importance of Fluorinated Chiral Amines in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the pursuit of molecular entities with enhanced pharmacological profiles is a perpetual endeavor. Among the myriad strategies employed to achieve this, the incorporation of fluorine into drug candidates has emerged as a paramount approach.[1] The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. When this strategic fluorination is combined with the stereochemical precision of a chiral center, the resulting scaffold becomes a powerful tool in the synthesis of novel therapeutics.

This technical guide provides an in-depth exploration of 1-(3-Fluorophenyl)ethan-1-amine hydrochloride (CAS Number: 276875-50-4), a quintessential example of such a chiral, fluorinated building block. While extensive experimental data on this specific racemic compound is not broadly published, its significance lies in its role as a versatile synthon for more complex, biologically active molecules. This guide will, therefore, focus on the general principles and established methodologies for the synthesis, characterization, and potential applications of this class of compounds, drawing upon data from its enantiomers and closely related analogues.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a synthetic building block is fundamental to its effective utilization in drug development workflows. The following table summarizes the key properties of 1-(3-Fluorophenyl)ethan-1-amine, the free base of the hydrochloride salt.

| Property | Value | Reference(s) |

| IUPAC Name | 1-(3-fluorophenyl)ethanamine | [2] |

| CAS Number | 276875-50-4 (hydrochloride); 74788-45-7 (free base) | [2] |

| Molecular Formula | C₈H₁₁ClFN | |

| Molecular Weight | 175.63 g/mol (hydrochloride); 139.17 g/mol (free base) | [3][4] |

| Appearance | Expected to be a liquid (free base) or solid (hydrochloride) | [1] |

| Boiling Point (racemic free base) | 182.6 ± 15.0 °C (Predicted) | [5] |

| Density (free base) | 1.063 ± 0.06 g/cm³ (Predicted) | [1] |

| Solubility | Soluble in common organic solvents | [5] |

Asymmetric Synthesis: A Gateway to Enantiopure Amines

The biological activity of chiral molecules is often confined to a single enantiomer. Consequently, the development of efficient and highly stereoselective synthetic routes is a cornerstone of pharmaceutical research and manufacturing. Asymmetric transfer hydrogenation of prochiral ketones or the corresponding imines stands out as a robust and widely adopted methodology for the synthesis of chiral amines.

Experimental Protocol: Asymmetric Transfer Hydrogenation for the Synthesis of (S)-1-(3-Fluorophenyl)ethanamine

This protocol is adapted from established methodologies for the asymmetric synthesis of chiral amines via transfer hydrogenation.[1][5]

Objective: To synthesize enantiomerically enriched (S)-1-(3-fluorophenyl)ethanamine from 3'-fluoroacetophenone.

Materials:

-

3'-Fluoroacetophenone

-

Ammonium formate

-

Chiral Ruthenium catalyst (e.g., (S,S)-TsDPEN-Ru)

-

Formic acid/triethylamine azeotrope (5:2)

-

2-Propanol (IPA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Diethyl ether

-

Hydrochloric acid (ethanolic solution)

Instrumentation:

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 3'-fluoroacetophenone (1.0 eq) in a mixture of formic acid/triethylamine azeotrope and 2-propanol.

-

Catalyst Addition: To the stirred solution, add the chiral ruthenium catalyst (e.g., (S,S)-TsDPEN-Ru, 0.01 eq).

-

Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 12-24 hours.

-

Workup:

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure using a rotary evaporator.

-

Redissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution to neutralize any remaining formic acid.

-

Separate the organic layer and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude (S)-1-(3-fluorophenyl)ethanamine.

-

-

Salt Formation:

-

Dissolve the crude amine in diethyl ether.

-

Slowly add a solution of hydrochloric acid in ethanol with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain (S)-1-(3-fluorophenyl)ethan-1-amine hydrochloride.

-

Caption: Workflow for the asymmetric synthesis of this compound.

Analytical Characterization: Ensuring Purity and Stereochemical Integrity

Rigorous analytical characterization is imperative to confirm the identity, purity, and enantiomeric excess of the synthesized chiral amine. A combination of spectroscopic and chromatographic techniques is typically employed.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for structural elucidation.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, the methine proton adjacent to the nitrogen, and the methyl protons. The coupling patterns of the aromatic protons will be indicative of the meta-substitution pattern.

-

¹³C NMR: The carbon NMR will provide information on the number of unique carbon environments. The carbon attached to the fluorine will exhibit a large one-bond C-F coupling constant.

-

¹⁹F NMR: This is a highly sensitive technique for fluorinated compounds. A single resonance is expected, and its chemical shift provides information about the electronic environment of the fluorine atom.[6][7][8][9]

-

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from fragmentation patterns.

Predicted Spectroscopic Data:

| Technique | Expected Chemical Shifts / m/z |

| ¹H NMR (CDCl₃) | δ 7.2-7.4 (m, 1H), 6.8-7.0 (m, 3H), 4.2-4.3 (q, J=6.6 Hz, 1H), 1.6 (br s, 2H), 1.4 (d, J=6.6 Hz, 3H) |

| ¹³C NMR (CDCl₃) | δ 163.2 (d, J=243 Hz), 147.9 (d, J=7 Hz), 129.8 (d, J=8 Hz), 121.0, 113.8 (d, J=21 Hz), 112.5 (d, J=22 Hz), 51.0, 25.0 |

| ¹⁹F NMR (CDCl₃) | ~ -113 ppm |

| Mass Spectrum (EI) | m/z (%): 139 (M+), 124, 109, 96, 77 |

Chromatographic Analysis

-

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for determining the enantiomeric excess (e.e.) of a chiral compound. By using a chiral stationary phase, the two enantiomers can be separated and quantified.[10][11][12]

Caption: Analytical workflow for the characterization of this compound.

Potential Applications in Drug Discovery

The true value of this compound lies in its potential as a precursor to a wide array of biologically active molecules. The presence of the fluorophenyl moiety and the chiral amine functionality makes it an attractive starting material for the synthesis of compounds targeting various therapeutic areas.

For instance, the (R)-enantiomer of 1-(3-fluorophenyl)ethylamine has been utilized in the preparation of compounds with anticonvulsant activity.[1] This suggests that derivatives of the racemic mixture or the (S)-enantiomer could be explored for their effects on the central nervous system. Furthermore, chiral amines are common structural motifs in kinase inhibitors, GPCR modulators, and other classes of drugs. The strategic placement of the fluorine atom can enhance metabolic stability by blocking sites of oxidative metabolism, a crucial consideration in drug design.

Conclusion

This compound, while not extensively characterized as a standalone entity in the public domain, represents a fundamentally important class of chiral building blocks for the pharmaceutical industry. Its synthesis via established methods such as asymmetric transfer hydrogenation allows for the controlled introduction of a key stereocenter and a strategically positioned fluorine atom. The analytical techniques outlined in this guide provide a robust framework for ensuring the quality and stereochemical integrity of this valuable synthon. As the demand for more sophisticated and effective therapeutics continues to grow, the utility of chiral, fluorinated building blocks like this compound in accelerating drug discovery programs is undeniable.

References

-

The Royal Society of Chemistry. (n.d.). Supplementary Data. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Transfer hydrogenation of acetophenone derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Enantioselective Reduction of 4‐Fluoroacetophenone at High Substrate Concentration using a Tailor‐Made Recombinant Whole‐Cell Catalyst. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Data. Retrieved from [Link]

-

ResearchGate. (n.d.). Time course of asymmetric reduction of acetophenone to (S)-aromatic.... Retrieved from [Link]

-

PubChem. (n.d.). 1-(3-Fluorophenyl)ethanamine. Retrieved from [Link]

-

ResearchGate. (n.d.). Enantioselective microbial reduction of substituted acetophenone. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). 19Flourine NMR. Retrieved from [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

PubMed. (2001). Chiral separation of pheniramine-like 3-phenyl-3-heteroarylpropylamines by CE and HPLC methods. Retrieved from [Link]

-

University of Washington. (n.d.). Fluorine NMR. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-(3-Fluorophenyl)-N-(3-methylbenzyl)methanamine - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

-

PubChem. (n.d.). (R)-1-(3-fluorophenyl)ethanamine. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

LCGC International. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. Retrieved from [Link]

-

ResearchGate. (n.d.). Asymmetric Transfer Hydrogenation of Acetophenone with 1 R ,2 S -Aminoindanol/Pentamethylcyclopentadienylrhodium Catalyst. Retrieved from [Link]

-

ResearchGate. (n.d.). Asymmetric Transfer hydrogenation of acetophenone with iso‐PrOH.... Retrieved from [Link]

-

YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from [Link]

-

ResearchGate. (n.d.). The chemical and asymmetric reduction of 4‐fluoroacetophenone 1 and other prochiral acetophenone derivatives of type 3. Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanism of asymmetric transfer hydrogenation of acetophenone utilizing chiral ionic liquids of amino acid amides. Retrieved from [Link]

-

MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 1-(3-Fluorophenyl)ethanamine | C8H10FN | CID 2782362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. (R)-1-(3-fluorophenyl)ethanamine | C8H10FN | CID 7016260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. 19Flourine NMR [chem.ch.huji.ac.il]

- 7. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. biophysics.org [biophysics.org]

- 10. Chiral separation of pheniramine-like 3-phenyl-3-heteroarylpropylamines by CE and HPLC methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

An In-depth Technical Guide on the Solubility of 1-(3-Fluorophenyl)ethan-1-amine Hydrochloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-Fluorophenyl)ethan-1-amine hydrochloride is a chiral amine salt with significant applications in asymmetric catalysis and as a building block in the synthesis of active pharmaceutical ingredients (APIs).[] Its solubility in organic solvents is a critical parameter that dictates its utility in various synthetic transformations, purification processes, and formulation development.[2] This guide provides a comprehensive overview of the theoretical principles governing the solubility of this compound, predictive insights into its behavior in different solvent classes, and a detailed experimental protocol for accurate solubility determination. The aim is to equip researchers with the foundational knowledge and practical tools necessary to effectively utilize this compound in their work.

Introduction: The Significance of Solubility in the Application of this compound

This compound is a key intermediate in the preparation of various compounds, including those with anticonvulsant activity.[3] As with any API or intermediate, its solubility characteristics are paramount. In drug development, solubility directly impacts formulation strategies and bioavailability.[4] For synthetic chemists, understanding the solubility of this amine salt in different organic solvents is crucial for reaction design, controlling reaction kinetics, and developing effective crystallization-based purification methods.[2]

The hydrochloride salt form is often chosen to enhance the stability and handling of the parent amine. However, this conversion to a salt introduces ionic character, which significantly alters its solubility profile compared to the free base. While amine salts are generally more soluble in polar solvents, particularly water, their solubility in organic media can vary widely.[5] This guide will delve into the factors that govern this solubility and provide a framework for its prediction and measurement.

Theoretical Framework: Factors Governing the Solubility of Amine Hydrochlorides in Organic Solvents

The dissolution of a crystalline solid, such as this compound, in a solvent is a complex process governed by the interplay of several energetic factors. The overall Gibbs free energy of solution (ΔG_sol) must be negative for dissolution to occur spontaneously. This is primarily influenced by two key enthalpies: the lattice energy of the crystal and the solvation energy of the ions.

-

Lattice Energy: This is the energy required to break apart the ionic lattice of the solid salt into its constituent gaseous ions. For this compound, this involves separating the protonated amine cation and the chloride anion. A higher lattice energy will generally lead to lower solubility.

-

Solvation Energy: This is the energy released when the gaseous ions are solvated by the solvent molecules. The strength of the interactions between the ions and the solvent molecules determines the magnitude of the solvation energy. Stronger ion-solvent interactions lead to a more negative (favorable) solvation energy and thus higher solubility.

The "like dissolves like" principle provides a useful qualitative guide.[6] Polar solvents are generally better at dissolving polar and ionic solutes. The properties of the organic solvent that are most influential in this context are:

-

Polarity and Dielectric Constant: Solvents with a high dielectric constant are more effective at shielding the electrostatic attraction between the cation and anion of the salt, thereby facilitating their separation and dissolution.

-

Hydrogen Bonding Capability: Protic solvents (e.g., alcohols) can act as hydrogen bond donors, effectively solvating the chloride anion. Aprotic polar solvents (e.g., DMSO, DMF) can act as hydrogen bond acceptors, interacting favorably with the protonated amine.

-

Molecular Size and Shape: The steric bulk of the solvent molecules can influence their ability to pack around the ions and effectively solvate them.

dot graph "Solubility_Factors" { layout=neato; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];

// Nodes Solute [label="1-(3-Fluorophenyl)ethan-1-amine HCl\n(Crystal Lattice)", fillcolor="#4285F4", pos="0,2!"]; Solvent [label="Organic Solvent", fillcolor="#34A853", pos="4,2!"]; Dissolution [label="Dissolution Process", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124", pos="2,0!"]; LatticeEnergy [label="Lattice Energy\n(Energy Input)", shape=ellipse, fillcolor="#EA4335", pos="0,0!"]; SolvationEnergy [label="Solvation Energy\n(Energy Release)", shape=ellipse, fillcolor="#34A853", pos="4,0!"];

// Edges Solute -> LatticeEnergy [label="Overcome"]; LatticeEnergy -> Dissolution; Solvent -> SolvationEnergy [label="Provides"]; SolvationEnergy -> Dissolution; } caption: "Key energetic factors in the dissolution of an amine salt."

Predictive Analysis of Solubility in Representative Organic Solvents

Based on the theoretical principles outlined above, we can make qualitative predictions about the solubility of this compound in different classes of organic solvents.

| Solvent Class | Example Solvent | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | These solvents have high dielectric constants and are excellent hydrogen bond donors and acceptors. They can effectively solvate both the protonated amine cation and the chloride anion. |

| Polar Aprotic | DMSO, DMF | Moderate to High | These solvents have high dielectric constants and are good hydrogen bond acceptors, allowing for strong solvation of the cation. However, their ability to solvate the chloride anion is less effective than that of protic solvents. |

| Ethers | THF, Diethyl ether | Low | These solvents have lower dielectric constants and are weaker hydrogen bond acceptors. Their ability to solvate the ions is limited, leading to poor solubility. |

| Hydrocarbons | Toluene, Hexane | Very Low / Insoluble | These are non-polar solvents with very low dielectric constants. They are unable to overcome the lattice energy of the ionic salt due to weak ion-solvent interactions. |

| Chlorinated | Dichloromethane | Low to Moderate | While having a moderate dielectric constant, their ability to form strong hydrogen bonds is limited, which restricts their solvating power for ionic salts. |

It is important to note that these are general predictions. The actual quantitative solubility can be influenced by factors such as temperature and the presence of any impurities.[7]

Experimental Protocol for the Determination of Solubility

To obtain accurate and reliable solubility data, a well-designed experimental protocol is essential. The isothermal equilibrium method, often referred to as the shake-flask method, is a robust and widely accepted technique.[7][8]

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials and Equipment:

-

This compound (pure solid)

-

Organic solvent of interest (high purity)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a vial containing a known volume of the organic solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached.[2]

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours, depending on the dissolution rate.[2][7] It is advisable to perform a time-to-equilibrium study beforehand.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the same temperature for a short period to allow the excess solid to settle.[9]

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the solution through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

-

Accurately weigh the filtered solution.

-

-

Analysis:

-

Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted solution using a validated analytical method (e.g., HPLC-UV).

-

Prepare a calibration curve using standard solutions of known concentrations to quantify the amount of dissolved solute.

-

-

Calculation of Solubility:

-

From the measured concentration and the dilution factor, calculate the concentration of the saturated solution.

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

dot graph "Experimental_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Add_Solid [label="Add excess solid\nto solvent"]; Equilibrate [label="Equilibrate at\nconstant temperature\n(e.g., 24-72h)"]; Settle [label="Allow excess\nsolid to settle"]; Filter [label="Withdraw and filter\nsupernatant"]; Analyze [label="Analyze concentration\n(e.g., HPLC-UV)"]; Calculate [label="Calculate Solubility"]; End [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Add_Solid; Add_Solid -> Equilibrate; Equilibrate -> Settle; Settle -> Filter; Filter -> Analyze; Analyze -> Calculate; Calculate -> End; } caption: "Workflow for isothermal equilibrium solubility determination."

Conclusion

The solubility of this compound in organic solvents is a critical parameter for its effective use in research and development. A thorough understanding of the interplay between the salt's lattice energy, the solvent's properties, and the resulting solvation energy allows for informed solvent selection. While theoretical predictions provide a valuable starting point, precise and accurate solubility data must be obtained through rigorous experimental determination. The protocol detailed in this guide provides a reliable framework for generating such data, empowering scientists to optimize reaction conditions, develop robust purification strategies, and advance their drug development programs.

References

-

Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. [Link]

-

Alloprof. Measuring Solubility. [Link]

-

SciSpace. Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

-

ResearchGate. Schematic diagram of Isothermal Solubility Measurement Apparatus. [Link]

-

Journal of Chemical Theory and Computation. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. [Link]

-

PMC - NIH. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. [Link]

-

PubChem. 2-Amino-1-(3-fluorophenyl)ethan-1-one hydrochloride. [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

PubChem. (R)-1-(3-fluorophenyl)ethanamine. [Link]

-

ACS Publications. Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. [Link]

-

Sciencemadness.org. Solubility of organic amine salts. [Link]

-

Protocols.io. In-vitro Thermodynamic Solubility. [Link]

-

University of Toronto. Solubility of Organic Compounds. [Link]

-

Chemistry LibreTexts. Structure and Properties of Amines. [Link]

-

Quora. Are amines soluble in organic solvents?. [Link]

-

Chemistry Stack Exchange. Why amine salts are soluble in water?. [Link]

Sources

- 2. scispace.com [scispace.com]

- 3. (R)-1-(3-Fluorophenyl)ethylamine hydrochloride | 321429-49-6 [chemicalbook.com]

- 4. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. quora.com [quora.com]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 1-(3-Fluorophenyl)ethan-1-amine Hydrochloride and Its Derivatives

Abstract

This technical guide provides a comprehensive overview of the synthetic methodologies for preparing 1-(3-fluorophenyl)ethan-1-amine hydrochloride and its derivatives, crucial chiral building blocks in modern medicinal chemistry. We delve into the core principles and practical execution of key synthetic strategies, including reductive amination, the Leuckart reaction, and advanced asymmetric approaches. By examining the causality behind experimental choices and offering detailed protocols, this guide serves as an essential resource for researchers, scientists, and professionals in drug development seeking to leverage these versatile synthons.

Introduction: The Significance of Fluorinated Chiral Amines

Chiral amines are fundamental components in a vast array of pharmaceuticals and agrochemicals.[1] The introduction of a fluorine atom into these molecules can significantly modulate their physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity to target proteins.[2] Specifically, 1-(3-fluorophenyl)ethan-1-amine and its enantiomers are valuable intermediates in the synthesis of neurologically active compounds and other therapeutic agents.[3][4] For instance, derivatives of (S)-1-(3-chloro-4-fluorophenyl)ethan-1-amine are employed in the preparation of kinase inhibitors.[5] This guide will explore the primary synthetic routes to access these important molecules, with a focus on producing the hydrochloride salt, which often improves handling and stability.

Key Synthetic Strategies: A Comparative Analysis

The synthesis of this compound can be broadly categorized into classical and asymmetric methods. The choice of method often depends on the desired scale, stereochemical purity, and available resources.

Reductive Amination: The Workhorse Approach

Reductive amination is a widely used and versatile method for the synthesis of primary, secondary, and tertiary amines from carbonyl compounds.[6][7] The reaction proceeds via the in-situ formation of an imine from 3-fluoroacetophenone and an ammonia source, which is then reduced to the corresponding amine.

Mechanism and Rationale:

The reaction is typically a one-pot process.[6] The initial step is the nucleophilic attack of ammonia on the carbonyl carbon of 3-fluoroacetophenone, forming a hemiaminal intermediate. This intermediate then dehydrates to form an imine. A reducing agent, present in the reaction mixture, subsequently reduces the imine to the final amine product.

The choice of reducing agent is critical for the success of the reaction. Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred because they selectively reduce the imine in the presence of the starting ketone.[6] This selectivity prevents the reduction of the ketone to the corresponding alcohol, a common side reaction with stronger reducing agents like sodium borohydride (NaBH₄).

Experimental Protocol: Reductive Amination of 3-Fluoroacetophenone

Materials:

-

3-Fluoroacetophenone

-

Ammonium acetate (NH₄OAc)

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol (MeOH)

-

Hydrochloric acid (HCl) in diethyl ether or isopropanol

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 3-fluoroacetophenone (1 equivalent) in methanol, add an excess of ammonium acetate (e.g., 10 equivalents).

-

Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

-

Cool the reaction mixture in an ice bath and add sodium cyanoborohydride (1.5-2 equivalents) portion-wise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by the careful addition of water.

-

Concentrate the reaction mixture under reduced pressure to remove most of the methanol.

-

Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

To the filtrate, add a solution of HCl in diethyl ether or isopropanol dropwise with stirring until precipitation is complete.

-

Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Data Presentation: Reductive Amination

| Parameter | Value |

| Starting Material | 3-Fluoroacetophenone |

| Key Reagents | NH₄OAc, NaBH₃CN |

| Product | This compound |

| Expected Yield | 60-80% |

| Purity | >95% (after crystallization) |

Workflow Diagram: Reductive Amination

Caption: Leuckart reaction workflow.

Asymmetric Synthesis: Accessing Enantiopure Amines

For many pharmaceutical applications, a single enantiomer of a chiral amine is required. [8]Asymmetric synthesis methods are therefore of paramount importance.

Chemoenzymatic Reductive Amination

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral amines. [8]Transaminases (TAs) are enzymes that can catalyze the asymmetric synthesis of amines from prochiral ketones with high enantioselectivity. [9] Mechanism and Rationale:

In a typical chemoenzymatic process, a transaminase enzyme transfers an amino group from a donor molecule (e.g., isopropylamine) to the ketone substrate (3-fluoroacetophenone). [9]This process is highly stereoselective, yielding one enantiomer of the amine in high enantiomeric excess (ee). The reaction is often run as a cascade with another enzyme system to regenerate the cofactor or remove the byproduct to drive the equilibrium towards product formation. [8] Experimental Protocol: General Chemoenzymatic Synthesis

Materials:

-

3-Fluoroacetophenone

-

Transaminase (e.g., ATA-117 for the (R)-amine or ATA-113 for the (S)-amine)

-

Isopropylamine (amine donor)

-

Pyridoxal 5'-phosphate (PLP) cofactor

-

Buffer solution (e.g., potassium phosphate buffer, pH 7.5)

-

Organic co-solvent (e.g., DMSO)

-

HCl solution

Procedure:

-

In a buffered aqueous solution, dissolve the transaminase enzyme, PLP cofactor, and isopropylamine.

-

Add a solution of 3-fluoroacetophenone in a minimal amount of a water-miscible co-solvent like DMSO.

-

Incubate the reaction mixture at a controlled temperature (e.g., 30-40°C) with gentle agitation.

-

Monitor the reaction progress by HPLC or GC.

-

Once the reaction is complete, acidify the mixture with HCl to quench the reaction and protonate the amine.

-

Extract the product with an organic solvent like ethyl acetate.

-

The aqueous layer containing the hydrochloride salt can be concentrated, or the free amine can be extracted from the basified aqueous layer and then converted to the hydrochloride salt as described previously.

Data Presentation: Chemoenzymatic Synthesis

| Parameter | Value |

| Starting Material | 3-Fluoroacetophenone |

| Key Reagents | Transaminase, Isopropylamine, PLP |

| Product | Enantiopure 1-(3-Fluorophenyl)ethan-1-amine HCl |

| Expected Yield | >80% |

| Enantiomeric Excess | >99% ee |

Workflow Diagram: Chemoenzymatic Synthesis

Caption: Chemoenzymatic synthesis workflow.

Asymmetric Hydrogenation of Imines

Another powerful method for asymmetric synthesis is the catalytic hydrogenation of a pre-formed imine or an in-situ generated imine using a chiral catalyst.

Mechanism and Rationale:

This approach involves the use of a transition metal catalyst (e.g., rhodium, iridium, or ruthenium) complexed with a chiral ligand. [10]The chiral ligand creates a chiral environment around the metal center, which directs the hydrogenation of the C=N double bond of the imine from one face, leading to the preferential formation of one enantiomer of the amine.

Experimental Protocol: Asymmetric Hydrogenation (General)

Materials:

-

3-Fluoroacetophenone

-

Ammonia or a primary amine

-

Chiral catalyst (e.g., a Rhodium-phosphine complex)

-

Hydrogen gas (H₂)

-

Anhydrous solvent (e.g., methanol, toluene)

-

HCl solution

Procedure:

-

In an autoclave, dissolve 3-fluoroacetophenone and the chiral catalyst in an anhydrous solvent under an inert atmosphere.

-

Introduce ammonia or the primary amine.

-

Pressurize the autoclave with hydrogen gas.

-

Heat the reaction mixture to the desired temperature and stir for several hours.

-

After the reaction is complete, cool the autoclave and carefully release the pressure.

-

The catalyst can be removed by filtration through a pad of celite or silica gel.

-

The product can be isolated as the hydrochloride salt by the addition of an HCl solution to the filtrate.

Purification and Characterization

The final product, this compound, is typically a solid that can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether). Characterization is performed using standard analytical techniques:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Mass Spectrometry: To determine the molecular weight.

-

Chiral HPLC or GC: To determine the enantiomeric purity for asymmetrically synthesized products.

Conclusion

The synthesis of this compound and its derivatives can be achieved through several effective methods. Reductive amination offers a versatile and scalable approach for producing the racemic amine. The Leuckart reaction provides a classical, albeit often lower-yielding, alternative. For applications requiring high enantiopurity, chemoenzymatic methods and asymmetric hydrogenation are the state-of-the-art, delivering excellent stereoselectivity and yields. The choice of the optimal synthetic route will be dictated by the specific requirements of the research or development program, including scale, cost, and desired enantiomeric purity.

References

-

ResearchGate. (n.d.). Asymmetric Synthesis of 1-Phenylethylamine from Styrene via Combined Wacker-Oxidation and Enzymatic Reductive Amination. Retrieved from [Link]

-

National Institutes of Health. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Retrieved from [Link]

-

Wikipedia. (n.d.). Leuckart reaction. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Efficient racemization of 1-phenylethylamine and its derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). (a) Synthesis of (S)‐1‐phenylethylamine (PEA) via the transamination of.... Retrieved from [Link]

- Unknown Source. (n.d.).

-

MDPI. (2022). Efficient Synthesis of Key Chiral Intermediate in Painkillers (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine by Bienzyme Cascade System with R-ω-Transaminase and Alcohol Dehydrogenase Functions. Retrieved from [Link]

-

MySkinRecipes. (n.d.). (S)-1-(3-Chloro-4-fluorophenyl)ethan-1-amine hydrochloride. Retrieved from [Link]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

-

ResearchGate. (n.d.). Asymmetric Synthesis of Fluoroamines from Chiral Aziridines. Retrieved from [Link]

-

Taylor & Francis eBooks. (n.d.). Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. Retrieved from [Link]

-

Royal Society of Chemistry. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Retrieved from [Link]

-

Wiley Online Library. (2025). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Retrieved from [Link]

-

Rhodium.ws. (n.d.). Secondary Amines by the Leuckart Synthesis. Retrieved from [Link]

-

Sciencemadness.org. (2008). Preparation of Tertiary Amines by the Leuckart Reaction. Retrieved from [Link]

-

PubMed. (2025). The Asymmetric Synthesis of an Acyclic N-Stereogenic Amine. Retrieved from [Link]

-

Globe Thesis. (2022). One-pot Synthesis Of Chiral Phenethylamine Based On Asymmetric Transfer Hydrogenation And Dynamic Kinetic Resolution To Construct Chiral Phenethylamine. Retrieved from [Link]

-

Beilstein Journals. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Retrieved from [Link]

-

ResearchGate. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. Retrieved from [Link]

-

PubMed. (2018). Asymmetric Synthesis of Chiral Acyclic Purine Nucleosides Containing a Hemiaminal Ester Moiety via Three-Component Dynamic Kinetic Resolution. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis of Fluorinated Amines: A Personal Account. Retrieved from [Link]

-

YouTube. (2022). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. Retrieved from [Link]

-

PubMed. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. Retrieved from [Link]

Sources

- 1. 用于不对称合成的手性胺 [sigmaaldrich.com]

- 2. Synthesis of Fluorinated Amines: A Personal Account - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. (R)-1-(3-Fluorophenyl)ethylamine hydrochloride | 321429-49-6 [chemicalbook.com]

- 5. (S)-1-(3-Chloro-4-fluorophenyl)ethan-1-amine hydrochloride [myskinrecipes.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Significance of 1-(3-Fluorophenyl)ethan-1-amine Hydrochloride Enantiomers

This in-depth technical guide explores the biological significance of the enantiomers of 1-(3-Fluorophenyl)ethan-1-amine hydrochloride. Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced roles these chiral building blocks play in the synthesis of pharmacologically active molecules. While direct biological activity of the individual enantiomers is not extensively documented, their stereochemistry is paramount to the efficacy and safety of the final drug products.

The Critical Role of Chirality in Pharmacology

In the realm of drug discovery and development, the three-dimensional structure of a molecule is as crucial as its chemical composition. Many drugs are chiral, meaning they exist as two non-superimposable mirror images, known as enantiomers. These enantiomers, designated as (R) and (S), can exhibit profoundly different biological activities. One enantiomer may be therapeutically active (the eutomer), while the other may be less active, inactive, or even contribute to undesirable side effects (the distomer). This stereoselectivity arises from the chiral nature of biological targets such as enzymes and receptors, which preferentially interact with one enantiomer over the other. Therefore, the synthesis of enantiomerically pure drugs is a cornerstone of modern medicinal chemistry, aiming to maximize therapeutic benefit while minimizing adverse effects.

Physicochemical Properties of this compound Enantiomers

This compound is a chiral primary amine that serves as a versatile intermediate in organic synthesis. The presence of a fluorine atom on the phenyl ring can enhance metabolic stability and binding affinity of the final active pharmaceutical ingredient (API).[1]

| Property | (R)-1-(3-Fluorophenyl)ethan-1-amine Hydrochloride | (S)-1-(3-Fluorophenyl)ethan-1-amine Hydrochloride |

| Molecular Formula | C₈H₁₁ClFN | C₈H₁₁ClFN |

| Molecular Weight | 175.63 g/mol | 175.63 g/mol |

| Appearance | Solid | Solid |

| Chirality | (R)-enantiomer | (S)-enantiomer |

| Primary Application | Chiral building block in pharmaceutical synthesis | Chiral building block in pharmaceutical synthesis |

Synthesis and Chiral Separation: The Gateway to Stereospecific Drugs

The production of enantiomerically pure 1-(3-Fluorophenyl)ethan-1-amine is a critical step in its application. This is typically achieved through asymmetric synthesis or by resolving a racemic mixture.

Asymmetric Synthesis

Asymmetric synthesis aims to create a single enantiomer directly. One common method is the asymmetric reduction of a precursor ketone, 3'-fluoroacetophenone. This can be achieved using a chiral catalyst, such as a transition metal complex with a chiral ligand, which directs the reaction to favor the formation of either the (R) or (S) enantiomer.

Chiral Resolution

Alternatively, a racemic mixture of 1-(3-Fluorophenyl)ethan-1-amine can be synthesized and then the enantiomers separated. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for both analytical and preparative-scale separation of enantiomers.

Experimental Protocol: Chiral HPLC Separation of 1-(3-Fluorophenyl)ethan-1-amine Enantiomers

Objective: To separate the (R) and (S) enantiomers of 1-(3-Fluorophenyl)ethan-1-amine.

Materials:

-

Racemic 1-(3-Fluorophenyl)ethan-1-amine

-

Chiral stationary phase (CSP) column (e.g., polysaccharide-based)

-

HPLC-grade hexane

-

HPLC-grade isopropanol

-

HPLC-grade diethylamine

-

HPLC system with UV detector

Methodology:

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of hexane and isopropanol (e.g., 90:10 v/v) with a small amount of diethylamine (e.g., 0.1%) to improve peak shape. The optimal ratio may need to be determined empirically.

-

Sample Preparation: Dissolve a small amount of racemic 1-(3-Fluorophenyl)ethan-1-amine in the mobile phase to a final concentration of approximately 1 mg/mL.

-

HPLC System Setup:

-

Install the chiral stationary phase column into the HPLC system.

-

Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1 mL/min) until a stable baseline is achieved.

-

Set the UV detector to an appropriate wavelength to detect the analyte (e.g., 254 nm).

-

-

Injection and Analysis:

-

Inject a small volume of the prepared sample (e.g., 10 µL) onto the column.

-

Record the chromatogram. The two enantiomers should elute at different retention times.

-

-

Identification: To identify which peak corresponds to which enantiomer, inject a standard of a known pure enantiomer (if available).

-

Preparative Scale-Up: For isolation of larger quantities, the method can be scaled up using a larger-diameter preparative chiral column and a higher flow rate. Fractions corresponding to each enantiomeric peak are collected separately.

Indirect Biological Significance and Applications in Drug Discovery

The primary biological significance of the enantiomers of this compound lies in their role as stereospecific building blocks for the synthesis of complex, biologically active molecules. The chirality of these amines is transferred to the final drug molecule, dictating its interaction with biological targets.

(R)-1-(3-Fluorophenyl)ethan-1-amine Hydrochloride: A Precursor to Anticonvulsants

The (R)-enantiomer has been specifically identified as a key intermediate in the synthesis of compounds with anticonvulsant activity.[2][3] While the direct anticonvulsant properties of (R)-1-(3-Fluorophenyl)ethan-1-amine hydrochloride itself are not reported, its incorporation into larger molecules is crucial for their therapeutic effect. The specific spatial arrangement of the amine and fluorophenyl groups in the (R)-configuration is likely essential for the final compound's ability to bind to its target, which could be an ion channel or a receptor involved in neuronal excitability.

(S)-1-(3-Fluorophenyl)ethan-1-amine Hydrochloride: A Building Block for Neurologically Active Agents

Similarly, the (S)-enantiomer is a valuable chiral synthon for the development of other neurologically active compounds.[1] The stereochemistry at the benzylic position is often a critical determinant of a drug's affinity and efficacy for its intended target within the central nervous system (CNS).[1] Although specific therapeutic claims are not widely available in the public domain for the (S)-enantiomer itself, its use in the synthesis of CNS-active molecules underscores its importance in drug discovery.

The following diagram illustrates the pivotal role of these chiral building blocks in the drug development pipeline.

Caption: Workflow from chiral building blocks to therapeutic application.

Future Prospects and Conclusion

The enantiomers of this compound are prime examples of how fundamental principles of stereochemistry directly impact the development of effective and safe pharmaceuticals. While their intrinsic biological activities may be limited or uncharacterized, their value as chiral synthons is firmly established. Future research may focus on elucidating any direct pharmacological effects of these simple amines, which could open new avenues for their application. However, their current and foreseeable role will likely remain as indispensable tools in the medicinal chemist's arsenal for constructing the next generation of stereochemically defined drugs targeting the central nervous system and beyond.

The meticulous separation and utilization of these enantiomers underscore the industry's commitment to developing safer and more effective medicines by harnessing the subtleties of molecular chirality.

References

- An In-depth Technical Guide to (S)-1-(3-fluorophenyl)ethanamine (CAS: 444643-09-8). (URL: available through search)

- (R)-1-(3-Fluorophenyl)ethylamine hydrochloride | 321429-49-6. (URL: available through search)

- Chemical Name : (R)-1-(3-Fluorophenyl)

Sources

An In-depth Technical Guide to the Mechanism of Action of 1-(3-Fluorophenyl)ethan-1-amine Hydrochloride Derivatives

Foreword: Charting the Pharmacological Landscape of Novel Psychoactive Compounds

To the researchers, scientists, and drug development professionals delving into the intricate world of neuropharmacology, this guide serves as a comprehensive roadmap for elucidating the mechanism of action of 1-(3-Fluorophenyl)ethan-1-amine hydrochloride and its derivatives. While this specific compound series may not be extensively characterized in publicly available literature, its structural resemblance to a well-established class of psychoactive molecules—phenethylamines—provides a robust framework for hypothesizing and experimentally validating its biological activities.

This document is structured not as a rigid protocol, but as a dynamic guide that synthesizes foundational principles with actionable experimental designs. We will explore the probable molecular targets of these compounds, grounded in the rich history of structure-activity relationship (SAR) studies of related molecules. Furthermore, we will provide detailed, field-proven methodologies to empower your research and ensure the generation of high-quality, reproducible data. Our approach is rooted in the principles of scientific integrity, offering a self-validating system of inquiry to confidently navigate the complexities of drug-receptor interactions.

Introduction to 1-(3-Fluorophenyl)ethan-1-amine and the Significance of Fluorination in Phenethylamine Scaffolds

1-(3-Fluorophenyl)ethan-1-amine belongs to the broad class of phenethylamines, a structural motif present in many endogenous neurotransmitters (e.g., dopamine, norepinephrine) and a wide array of synthetic psychoactive compounds. The introduction of a fluorine atom to the phenyl ring is a common and powerful strategy in medicinal chemistry. Fluorine's high electronegativity and small size can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, membrane permeability, and binding affinity for its biological targets.

The position of the fluorine atom on the phenyl ring is critical in determining the pharmacological profile of phenethylamine derivatives. For instance, fluorination can modulate the selectivity of a compound for different monoamine transporters, such as the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). Understanding these structure-activity relationships is paramount to predicting and confirming the mechanism of action of novel fluorinated phenethylamines.

Hypothesized Mechanism of Action: The Monoamine Transporter System